1,6-Naphthyridin-4-OL 1,6-Naphthyridin-4-OL
Brand Name: Vulcanchem
CAS No.: 5268-38-2
VCID: VC2028267
InChI: InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11)
SMILES: C1=CNC2=C(C1=O)C=NC=C2
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol

1,6-Naphthyridin-4-OL

CAS No.: 5268-38-2

Cat. No.: VC2028267

Molecular Formula: C8H6N2O

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

1,6-Naphthyridin-4-OL - 5268-38-2

Specification

CAS No. 5268-38-2
Molecular Formula C8H6N2O
Molecular Weight 146.15 g/mol
IUPAC Name 1H-1,6-naphthyridin-4-one
Standard InChI InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11)
Standard InChI Key WFLDCLHOLPDVCP-UHFFFAOYSA-N
SMILES C1=CNC2=C(C1=O)C=NC=C2
Canonical SMILES C1=CNC2=C(C1=O)C=NC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

1,6-Naphthyridin-4-OL features a bicyclic system with two nitrogen atoms positioned at the 1 and 6 locations of the naphthyridine core, along with a hydroxyl group at position 4. It can exist in tautomeric forms, sometimes represented as 1,6-Naphthyridin-4(1H)-one. The compound belongs to the broader naphthyridine family, which consists of fused pyridine rings containing two nitrogen atoms in various positions .

Physical and Chemical Properties

The compound has a molecular formula of C8H6N2O. While specific data for 1,6-Naphthyridin-4-OL is limited in the provided search results, we can draw comparisons with related compounds such as 5,7-dichloro-1,6-naphthyridin-4-ol and 1,5-naphthyridin-4-ol to understand its likely properties.

Table 1: Comparative Properties of Naphthyridin-4-OL Isomers and Derivatives

Property1,6-Naphthyridin-4-OL (estimated)5,7-dichloro-1,6-naphthyridin-4-ol1,5-Naphthyridin-4-ol
Molecular FormulaC8H6N2OC8H4Cl2N2OC8H6N2O
Molecular Weight~160 g/mol215.033 g/mol~160 g/mol
CAS NumberNot specified1443378-52-65423-54-1
Alternative Names1,6-Naphthyridin-4(1H)-one5,7-dichloro-1,6-naphthyridin-4-ol1,5-Naphthyridin-4(1H)-one

Synthesis Methods

Thermoselective Reactions

Wamhoff and colleagues have reported thermoselective reactions utilizing α-acetyl γ-butyrolactone with 2-aminopyridines, which represents a potential synthetic route to naphthyridine derivatives .

One-Pot Multicomponent Synthesis

An efficient one-pot, three-component procedure has been developed for preparing more complex pyrimido[4,5-b] naphthyridin-4(1H)-one derivatives. This method involves the reaction between 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-ones, aromatic aldehydes, and 1-benzylpiperidin-4-one .

Table 2: Yield of Pyrimido[4,5-b] naphthyridin-4(1H)-one Derivatives from One-Pot Synthesis

EntryAryl Group (Ar)ProductYield (%)
1C6H54a89
24-MeOC6H44b75
33,4-(MeO)2C6H24c89
43,4,5-(MeO)3C6H24d90
54-FC6H44e75
62,4-F2C6H34f90
74-F3CC6H44g87
84-O2NC6H44h90

Structure-Activity Relationship (SAR) Studies

Core Structural Requirements

The naphthyridine core structure exhibits specific requirements for biological activity. Research has shown that the "acceptor–donor–acceptor" binding motif of the 7-substituted-1,6-naphthyridin-8-ol core is critical for maintaining activity . Modifications that disrupt this arrangement typically result in loss of biological function.

Effect of Nitrogen Positioning

Studies with naphthyridine derivatives have demonstrated that the position of nitrogen atoms in the bicyclic system is crucial for biological activity. For example, deletion of naphthyridine N-6 led to increased toxicity to host cells, while deletion of naphthyridine N-1 resulted in complete loss of antiparasitic activity .

Impact of Substituents

Various substituents on the naphthyridine scaffold can significantly modulate biological activity and physicochemical properties:

  • Triazole replacement with oxadiazole led to loss of activity in antileishmanial derivatives

  • Bioisosteric replacement of triazole with amide had limited effect on potency

  • Different substituents on aryl groups attached to the naphthyridine core influenced reaction yields but had varying effects on biological activity

Table 3: Effect of Structural Modifications on Naphthyridine Derivatives

ModificationImpact on ActivityReference
Deletion of naphthyridine N-6Increased toxicity to host cells
Deletion of naphthyridine N-1Loss of antiparasitic activity
Replacement of triazole with oxadiazoleLoss of activity
Bioisosteric replacement of triazole with amideLimited effect on potency

Pharmacokinetic Considerations

Metabolism and Clearance

Naphthyridine derivatives can exhibit varying pharmacokinetic profiles. For example, compound 16 from an antileishmanial series showed promising in vitro pharmacological properties but was rapidly cleared from blood in animal studies, with unbound concentrations exceeding EC99 only during the first hour post-dose .

Glucuronidation

Metabolic studies of certain naphthyridine derivatives have revealed glucuronidation as a significant metabolic pathway, likely occurring at phenolic OH or triazole N–H positions . This metabolism can significantly impact in vivo efficacy by reducing the duration of exposure above therapeutic concentrations.

Table 4: Pharmacokinetic Parameters of a Naphthyridine Derivative (Compound 16)

ParameterDay 1Day 5
AUC (0–t) (μM min)1236606
Cmax (μM)25.24.2
Tmax (h)0.50.5

Recent Developments and Future Directions

Medicinal Chemistry Advances

Recent research has focused on optimizing the properties of naphthyridine derivatives for various therapeutic applications. Efforts to improve metabolic stability, reduce toxicity, and enhance target specificity continue to drive the development of novel 1,6-naphthyridine-based drug candidates .

Structure-Based Drug Design

The understanding of structure-activity relationships within the naphthyridine scaffold has enabled more rational design approaches. The identification of key structural features necessary for specific biological activities has facilitated the development of more potent and selective compounds .

Novel Therapeutic Applications

The versatility of the 1,6-naphthyridine scaffold continues to inspire exploration of new therapeutic domains. Recent investigations into their potential as coronavirus protease inhibitors represent an emerging application that could prove significant in addressing viral pandemic threats .

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